molecular formula C68H87N17O15 B1604145 Nafarelin acetate CAS No. 76932-60-0

Nafarelin acetate

Numéro de catalogue: B1604145
Numéro CAS: 76932-60-0
Poids moléculaire: 1382.5 g/mol
Clé InChI: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La nafaréline (acétate) est un analogue synthétique décapeptidique de l'hormone de libération des gonadotrophines (GnRH). Elle est principalement utilisée sous forme de spray nasal pour le traitement de l'endométriose et de la puberté précoce centrale. La nafaréline (acétate) agit en stimulant initialement puis en supprimant la libération des gonadotrophines, de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) de l'hypophyse .

Propriétés

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Resin and Protecting Groups

  • Nafarelin synthesis typically starts with a resin-bound first amino acid , often with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino terminus.
  • Side chains of amino acids are protected with suitable groups (e.g., benzyl for serine hydroxyl, tert-butyl for tyrosine) to prevent undesired reactions during chain elongation.
  • The solid support resin used can be a chlorotrityl or Wang resin, which allows efficient cleavage under acidic conditions.

Coupling Reactions

  • Amino acids are sequentially coupled using activating agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to promote peptide bond formation.
  • The coupling efficiency is critical for high purity and yield.
  • Microwave-assisted SPPS has been introduced to accelerate coupling and deprotection steps, reducing synthesis time dramatically while maintaining product quality.

Deprotection and Cleavage

  • The Fmoc group is removed using mild bases like piperidine.
  • After the full peptide chain assembly, the peptide is cleaved from the resin using liquid hydrogen fluoride (HF) or trifluoroacetic acid (TFA) mixtures, which also remove side-chain protecting groups.
  • The crude peptide is then purified by chromatographic techniques.

Solid-Liquid Phase Combination Methods

Some preparation protocols combine solid-phase synthesis for peptide chain assembly with solution-phase synthesis for specific modifications or fragment coupling. This approach can improve overall yield and facilitate incorporation of non-standard amino acids or modifications.

Purification and Characterization

  • After cleavage, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • Purity and identity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • The final product is converted to its acetate salt form to improve stability and solubility for pharmaceutical use.

Formulation Considerations: Powder vs. Solution

  • This compound exhibits low aqueous solubility (~2 mg/mL), which challenges formulation for nasal delivery.
  • Powder formulations with high molecular weight water-soluble polysaccharides have been developed to enhance stability and bioavailability when administered intranasally.
  • Powder forms avoid the need for preservatives, extend shelf life, and provide better systemic absorption compared to aqueous solutions.

Summary Table of Preparation Steps and Key Parameters

Step Description Key Reagents/Conditions Notes
1. Resin Loading Attachment of first Fmoc-protected amino acid to resin Fmoc-AA, resin (chlorotrityl/Wang) Ensures solid support for synthesis
2. Fmoc Deprotection Removal of Fmoc group to expose amine for next coupling Piperidine in DMF Mild base, repeated cycles
3. Amino Acid Coupling Activation and coupling of next Fmoc-AA DIC, HOBt, NMM in DMF Microwave-assisted coupling possible
4. Side Chain Protection Use of protecting groups (Bzl, tBu, etc.) Selected based on AA side chain Prevents side reactions
5. Peptide Chain Assembly Repeated cycles of deprotection and coupling Automated or manual SPPS High purity critical
6. Cleavage & Deprotection Removal from resin and side chain protecting groups HF or TFA-based cleavage Harsh acidic conditions
7. Purification RP-HPLC purification Gradient elution Achieves >95% purity
8. Salt Formation Conversion to acetate salt Acetic acid Enhances solubility and stability
9. Formulation Preparation of nasal powder with polysaccharides High MW polysaccharides Improves bioavailability and shelf life

Research Findings and Innovations

  • Microwave-assisted SPPS has been shown to significantly reduce synthesis time without compromising the peptide's integrity or yield.
  • The powder formulation of this compound with polysaccharides enhances nasal absorption and stability compared to aqueous solutions, overcoming solubility and bioavailability limitations.
  • Combination of solid-phase and solution-phase synthesis offers flexibility in synthesizing analogs or modified peptides with improved pharmacological profiles.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La nafaréline (acétate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La nafaréline (acétate) agit comme un agoniste puissant de l'hormone de libération des gonadotrophines (GnRH). Après administration, elle stimule initialement la libération de LH et de FSH par l'hypophyse, ce qui entraîne une augmentation temporaire de la stéroïdogenèse gonadique. Avec des doses répétées, elle désensibilise les récepteurs GnRH, ce qui entraîne une diminution de la sécrétion des stéroïdes gonadiques. Cette suppression des stéroïdes gonadiques conduit aux effets thérapeutiques observés dans des affections comme l'endométriose et la puberté précoce centrale.

Applications De Recherche Scientifique

Clinical Applications

1. Endometriosis

  • Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.
  • Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .
  • Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

  • Mechanism : In cases of gonadotropin-dependent precocious puberty, this compound effectively suppresses premature sexual maturation by lowering gonadotropin levels.
  • Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .
  • Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

  • Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.
  • Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .
  • Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.
StudyTreatment GroupOutcome MeasuresFindings
Nafarelin vs. D-Trp6-LHRHOocyte yield, pregnancy ratesNafarelin showed comparable or superior outcomes
Nafarelin + FSHHormonal levelsSignificant reduction in LH and FSH levels
Nafarelin aloneEndometrial thicknessNo adverse effects on endometrial receptivity

Additional Applications

4. Management of Uterine Fibroids
Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare
In transgender youth, this compound serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)
Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mécanisme D'action

Nafarelin (acetate) acts as a potent agonist of gonadotropin-releasing hormone (GnRH). Upon administration, it initially stimulates the release of LH and FSH from the pituitary gland, leading to a temporary increase in gonadal steroidogenesis. With repeated dosing, it desensitizes the GnRH receptors, resulting in decreased secretion of gonadal steroids. This suppression of gonadal steroids leads to the therapeutic effects observed in conditions like endometriosis and central precocious puberty .

Comparaison Avec Des Composés Similaires

La nafaréline (acétate) est comparée à d'autres analogues de la GnRH tels que la goséréline, la leuprolide et la triptoréline. Bien que tous ces composés partagent un mécanisme d'action similaire, la nafaréline (acétate) est unique par sa voie d'administration intranasale, qui offre confort et facilité d'utilisation. De plus, il a été démontré que la nafaréline (acétate) atteint une suppression hypophysaire efficace avec un nombre de doses et une durée d'administration plus courts par rapport à certains autres analogues .

Composés similaires

Activité Biologique

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

This compound acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound varies between populations but generally includes:

  • Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .
  • Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .
  • Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

This compound has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing this compound (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

  • Complete regression : 30% of patients
  • Partial regression : 57%
  • No change or worsening : 13% .

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous this compound (400 µg/day), significant decreases in prostate size were observed:

  • Mean size reduction : 75.8% from baseline after four months (p < 0.005).
  • Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with this compound include:

  • Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.
  • Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of this compound for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Study FocusResults SummaryReference
Nafarelin vs Danazol for EndoSignificant symptom regression; lower androgenic effects with nafarelin
Nafarelin for BPHProstate size reduced by ~76%; testosterone levels returned post-treatment
Pre-operative EndometriosisEffective reduction in lesion size prior to surgery

Q & A

Q. What are the critical chemical and stability properties of Nafarelin acetate that influence experimental design?

this compound (C₆₆H₈₃N₁₇O₁₃ · C₂H₄O₂) is a synthetic GnRH agonist with a molecular weight of 1322.5 (free base) or 1400.56 (acetate hydrate form) . Key properties include:

  • Solubility : Poor aqueous solubility; dissolves in DMSO (≥10 mg/mL) but requires optimization for in vivo use (e.g., ethanol, DMF, or saline-based formulations) .
  • Stability : Stable for 3 years at -20°C as a powder, 6 months in solvent at -80°C, and 1 month at 4°C post-reconstitution .
  • Purity : >98% purity via RP-HPLC/SDS-PAGE is critical for reproducibility in receptor-binding studies .

Q. How should researchers prepare and validate stock solutions for in vitro assays?

  • Stock preparation : Dissolve in DMSO (≥10 mg/mL) and dilute with PBS or saline for working concentrations (e.g., 100 µg/mL). Vortex and sonicate (37°C) to ensure homogeneity .
  • Validation : Verify stability via UV-Vis spectroscopy (λmax = 280 nm) and bioactivity using pituitary cell cultures to measure LH/FSH suppression .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing contradictory data on gonadotropin suppression across species?

Discrepancies in LH/FSH suppression (e.g., transient stimulation vs. sustained downregulation) often arise from:

  • Dose-dependent effects : Subcutaneous administration in dogs (0.5–2.0 µg/kg) reduces testosterone within 24 hours, while higher doses (32 µg/animal/day) induce prolonged suppression .
  • Species-specific receptor dynamics : GnRH receptor desensitization occurs faster in primates than rodents, requiring adjusted dosing intervals .
  • Administration route : Nasal delivery (2 mg/mL in humans) shows variable bioavailability compared to subcutaneous injection .

Q. How can researchers optimize in vivo models for studying endometriosis or hormone-dependent cancers?

  • Animal models : Use ovariectomized mice with xenografted endometrial tissue. Nafarelin (1–10 µg/kg/day, SC) reduces lesion volume by 40–60% via estrogen suppression .
  • Endpoint validation : Combine hormonal assays (ELISA for estradiol) with histopathology to confirm tissue regression .
  • Control for rebound effects : Monitor post-treatment LH/FSH recovery to distinguish reversible vs. irreversible suppression .

Q. What strategies resolve discrepancies in molecular weight and structural data reported for this compound?

  • Source verification : Confirm the compound form (free base vs. acetate hydrate) using CAS registry numbers:
  • Free base: C₆₆H₈₃N₁₇O₁₃ (MW 1322.5, CAS 76932-56-4) .
  • Acetate hydrate: C₆₈H₈₉N₁₇O₁₆ (MW 1400.56, CAS 76932-60-0) .
    • Analytical validation : Use high-resolution mass spectrometry (HRMS) and NMR to resolve batch-specific variations .

Methodological Tables

Table 1: Comparative Solubility and Stability Profiles

ConditionSolubility/StabilityReference
DMSO (25°C)≥10 mg/mL
PBS (pH 7.4)Limited; requires sonication
Long-term storage (-80°C)Stable for 6 months

Table 2: In Vivo Dosing Protocols for Hormone Suppression

SpeciesDoseRouteEffect (LH Reduction)Reference
Mouse10 µg/kg/day (SC)Subcutaneous70% at 7 days
Dog32 µg/animal/daySubcutaneous90% at 14 days
Human400 µg BIDNasal spray50% at 6 weeks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafarelin acetate
Reactant of Route 2
Nafarelin acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.